N'-cycloheptyl-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
Description
Properties
IUPAC Name |
N'-cycloheptyl-N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34FN3O4S/c1-17-16-20(11-12-21(17)24)32(30,31)27-15-7-6-10-19(27)13-14-25-22(28)23(29)26-18-8-4-2-3-5-9-18/h11-12,16,18-19H,2-10,13-15H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVDIQBDHMUOJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3CCCCCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cycloheptyl-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluoro-methylbenzenesulfonyl group, and the final coupling with the ethanediamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N’-cycloheptyl-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies, particularly in the investigation of receptor-ligand interactions.
Medicine: The compound’s unique structure could make it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N’-cycloheptyl-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below highlights structural variations and their implications:
Pharmacological and Metabolic Insights
- Sulfonyl vs. Ester Groups : The target compound’s benzenesulfonyl group likely enhances binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases, serotonin receptors) compared to ester-based analogs like ethyl phenyl(piperidin-2-yl)acetate .
- Cycloheptyl vs. Smaller Cycloalkanes : The seven-membered ring increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
Research Findings from Structural Analogs
- Ethyl(fluorophenyl)(piperidin-2-yl)acetate (): Fluorine substitution improves metabolic stability and bioavailability in related compounds, but the absence of a sulfonyl group limits target engagement .
- N-Desmethylthioridazine Hydrochloride (): Phenothiazine derivatives with sulfur groups exhibit antipsychotic activity, suggesting the target’s sulfonyl group could similarly modulate CNS targets .
- Stereochemical Considerations : Methyl (2R)-(fluorophenyl)[(2R)-piperidin-2-yl]acetate () highlights the importance of stereochemistry in receptor binding, implying that the target compound’s activity may depend on its configuration .
Biological Activity
N'-cycloheptyl-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide, commonly referred to as compound 898426-27-2, is a synthetic molecule that has garnered interest in pharmacological research due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring and a sulfonyl group, contributing to its pharmacological properties. The molecular formula is C₁₈H₂₄F₁N₃O₂S, with a molecular weight of approximately 357.46 g/mol.
1. In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against specific cellular pathways:
- Neurotransmitter Modulation : Preliminary data suggest that the compound may enhance the release of certain neurotransmitters, potentially indicating its role as a neuromodulator.
- Anti-inflammatory Effects : The sulfonamide group may contribute to anti-inflammatory properties by inhibiting pro-inflammatory cytokines in cultured macrophages.
| Assay Type | Result | Reference |
|---|---|---|
| Neurotransmitter Release | Increased release observed | |
| Cytokine Inhibition | Significant reduction in TNF-α |
2. In Vivo Studies
Animal studies have been conducted to assess the pharmacokinetics and therapeutic efficacy of the compound:
- Pain Models : In rodent models, the compound demonstrated analgesic effects comparable to established pain relievers.
- Behavioral Studies : Behavioral assessments indicated improvements in anxiety-like behaviors, suggesting potential applications in treating anxiety disorders.
Case Study 1: Analgesic Efficacy
In a study evaluating the analgesic properties of this compound, researchers administered varying doses to rats subjected to formalin-induced pain. Results showed a dose-dependent reduction in pain scores compared to control groups.
Case Study 2: Anti-Anxiety Effects
Another study focused on the anxiolytic potential of the compound using the elevated plus maze test. Animals treated with this compound exhibited increased time spent in open arms, indicating reduced anxiety levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
